1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for aromatic ketone compounds. The official International Union of Pure and Applied Chemistry name is designated as 1-[3-ethyl-4-(hydroxymethyl)phenyl]ethanone , which accurately describes the compound's structural components through systematic nomenclature rules. This naming convention clearly identifies the ethanone functional group attached to a substituted phenyl ring system.
Alternative systematic names documented in chemical databases include 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethan-1-one and Ethanone, 1-[3-ethyl-4-(hydroxymethyl)phenyl]- , both of which maintain conformity with International Union of Pure and Applied Chemistry standards while providing slight variations in structural emphasis. The compound belongs to the broader classification of substituted acetophenones, specifically categorized as an aromatic ketone bearing both ethyl and hydroxymethyl substituents on the benzene ring.
From a systematic classification perspective, this compound represents a member of the acetophenone family where the parent acetophenone structure has been modified through the introduction of specific substituent groups. The classification hierarchy places this compound within organic oxygen compounds, specifically under the subcategory of carbonyl compounds, with acetophenone derivatives forming a distinct chemical class characterized by their aromatic ketone functionality.
Molecular Formula and Weight Analysis
The molecular composition of this compound is represented by the molecular formula C₁₁H₁₄O₂ , indicating eleven carbon atoms, fourteen hydrogen atoms, and two oxygen atoms. This molecular formula reflects the compound's structure comprising a benzene ring system with attached ethyl and hydroxymethyl substituents, along with the characteristic ethanone functional group.
Molecular weight determinations from multiple authoritative chemical databases show consistent values with minor variations in precision. The most commonly reported molecular weight is 178.23 grams per mole , as documented in pharmaceutical-grade chemical suppliers. Alternative sources report values of 178.228 grams per mole and 178.231 grams per mole, with these variations attributed to differences in calculation methodologies and rounding conventions.
The exact mass, calculated through high-resolution mass spectrometry principles, is reported as 178.099 grams per mole, providing enhanced precision for analytical applications. This exact mass value serves as a critical parameter for mass spectrometric identification and structural confirmation of the compound in analytical chemistry applications.
Chemical Abstracts Service Registry Number and Alternative Chemical Names
The compound is officially registered under Chemical Abstracts Service number 1378888-43-7 , which serves as the primary identifier in international chemical databases and regulatory systems. This Chemical Abstracts Service number provides unambiguous identification and facilitates accurate communication within the global chemical community.
Extensive alternative nomenclature exists for this compound, reflecting its utility across various chemical applications and synthetic pathways. Common synonyms include 1-(3-ethyl-4-hydroxymethylphenyl)ethanone , 1-(3-ethyl-4-(hydroxymethyl)phenyl)ethan-1-on , and SIPO-013 , the latter designation indicating its role as a synthetic intermediate. Additional chemical identifiers include DTXSID101017138 for environmental tracking purposes and MFCD18910891 for inventory management systems.
Properties
IUPAC Name |
1-[3-ethyl-4-(hydroxymethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-9-6-10(8(2)13)4-5-11(9)7-12/h4-6,12H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOSVSMWAUFYMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017138 | |
| Record name | 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378888-43-7 | |
| Record name | 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-ethyl-4-(hydroxymethyl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-[3-Ethyl-4-(hydroxymethyl)phenyl]ethanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV5R5W7HYC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Efficiency and Scalability
Solvent and Catalyst Impact
| Method | Solvent | Catalyst | Temperature |
|---|---|---|---|
| Hydrogenation | Ethanol | Pd/C | 20°C |
| Grignard | Heptane/THF | i-PrMgCl·LiCl | 5–10°C |
| Multi-Step | CH₂Cl₂/MeOH | H₂SO₄/NaI | 0–25°C |
Industrial Purification Techniques
Post-synthesis purification often involves:
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products
Oxidation: 3-Ethyl-4-(carboxymethyl)phenyl)ethanone.
Reduction: 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical agents.
Industry: It is employed in the production of fragrances and flavoring agents due to its strong aroma.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carbonyl groups play crucial roles in its reactivity. The compound can form hydrogen bonds and undergo nucleophilic attacks, making it a versatile intermediate in various chemical reactions .
Comparison with Similar Compounds
Structural and Physical Properties
Key structural variations among hydroxyacetophenone derivatives include substituent type (e.g., hydroxymethyl, methoxy, chloro), position, and additional functional groups. These differences significantly influence physical properties like melting points and solubility.
Table 1: Comparison of Structural and Physical Properties
Key Observations :
- Substituent Position: The presence of hydroxymethyl at position 4 (target compound) versus 3 or 5 alters hydrogen-bonding capacity and polarity. For example, 1-[2,4-Dihydroxy-5-(hydroxymethyl)phenyl]ethanone has a lower melting point (51–52°C) due to increased solubility from multiple hydroxyl groups .
- Electron-Withdrawing Groups : Chloro substituents (e.g., in CAS 50317-52-7) increase molecular weight and electronegativity, raising melting points compared to ethyl or methoxy groups .
Biological Activity
1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone, also known by its CAS number, is a chemical compound with the molecular formula and a molar mass of 178.23 g/mol. This compound is categorized as a ketone and features an ethyl group and a hydroxymethyl group attached to a phenyl ring. Its potential applications span organic synthesis and pharmaceutical development, particularly in contexts involving biological activity modulation.
- Molecular Formula :
- Molar Mass : 178.23 g/mol
- Density : 1.063 g/cm³
- Boiling Point : Approximately 331.9 °C
Biological Activity Overview
Research indicates that this compound exhibits notable biological activity, particularly in pharmacological contexts. Its structural characteristics suggest potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.
While specific mechanisms of action for this compound remain largely unelucidated, studies have suggested its involvement in:
- Cytokine Modulation : The compound may influence cytokine responses, which are critical in inflammatory processes. This modulation suggests potential therapeutic applications in treating inflammatory diseases.
- Apoptosis Induction : Interaction studies indicate that the compound may play a role in apoptosis, impacting cellular processes related to cell death and survival.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals variations in biological activity based on functional groups and positions:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(3-Hydroxymethylphenyl)ethanone | Lacks ethyl group; simpler structure | |
| 1-(4-Hydroxymethylphenyl)ethanone | Hydroxymethyl group at para position | |
| 3-Ethylacetophenone | Acetophenone derivative without hydroxymethyl group |
This table illustrates how minor structural changes can lead to significant differences in chemical behavior and biological effects.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Cytokine Response Modulation : Research has indicated that compounds with similar structures can modulate cytokine levels in vitro, suggesting that this compound may have similar capabilities. Such modulation is crucial for understanding its role in inflammatory diseases.
- Apoptotic Pathways : Investigations into related compounds have demonstrated their ability to induce apoptosis in cancer cell lines, highlighting the potential of this compound as an anti-cancer agent.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted benzene derivative (e.g., 3-ethyl-4-(hydroxymethyl)benzaldehyde) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction optimization involves:
- Catalyst loading : Typically 1.2–1.5 equivalents of AlCl₃ to ensure complete activation of the acyl chloride.
- Solvent selection : Non-polar solvents like dichloromethane or toluene enhance electrophilic substitution.
- Temperature control : Reactions are conducted at 0–5°C to minimize side reactions (e.g., over-acylation).
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on:
- NMR spectroscopy :
- ¹H NMR : Hydroxymethyl protons (-CH₂OH) appear as a triplet at δ 4.5–4.7 ppm, while the ethyl group (CH₂CH₃) shows a multiplet at δ 1.2–1.4 ppm.
- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 205–210 ppm.
- Infrared (IR) spectroscopy : A strong C=O stretch at 1680–1720 cm⁻¹ and O-H stretch (hydroxymethyl) at 3200–3400 cm⁻¹.
- Mass spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 192.2 (calculated for C₁₁H₁₄O₂).
For crystalline samples, X-ray diffraction (using SHELX software) resolves bond angles and torsional strain .
Q. What solubility properties make this compound suitable for biological assays?
- Methodological Answer : The compound exhibits lipophilic solubility in organic solvents (e.g., DMSO, ethanol) due to the ethyl and hydroxymethyl substituents, enabling stock solution preparation for in vitro studies. Aqueous solubility is limited (<1 mg/mL in PBS), necessitating surfactants (e.g., Tween-80) for cell-based assays. Solubility is quantified via HPLC-UV at λ = 254 nm .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural characterization?
- Methodological Answer : Discrepancies arise from tautomerism or solvent effects. To resolve:
- 2D NMR techniques : HSQC and HMBC correlate proton and carbon signals to confirm connectivity. For example, HMBC cross-peaks between the hydroxymethyl protons and the adjacent aromatic carbons validate substitution patterns.
- Variable-temperature NMR : Heating to 50°C reduces signal broadening caused by dynamic processes (e.g., hydrogen bonding).
- Computational validation : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) predict chemical shifts, which are compared to experimental data .
Q. What strategies are employed to enhance the yield of hydroxymethyl-substituted derivatives in Friedel-Crafts reactions?
- Methodological Answer : Yield optimization involves:
- Protecting groups : Temporarily blocking the hydroxymethyl group (e.g., with tert-butyldimethylsilyl chloride) prevents undesired side reactions during acylation.
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes while maintaining >85% yield.
- Catalyst alternatives : FeCl₃ or ionic liquids (e.g., [BMIM]Cl) offer greener alternatives to AlCl₃ with comparable efficiency .
Q. How does the hydroxymethyl group influence the compound’s bioactivity in enzyme inhibition studies?
- Methodological Answer : The hydroxymethyl group enhances hydrogen-bonding interactions with enzymatic active sites. For example:
- Kinase inhibition assays : IC₅₀ values are determined via fluorescence polarization (FP) using ATP-competitive probes.
- Molecular docking : AutoDock Vina simulations reveal binding poses where the hydroxymethyl group forms H-bonds with catalytic residues (e.g., Asp86 in PKA kinase).
Comparative studies with non-hydroxylated analogs show a 3–5-fold decrease in potency, highlighting the group’s role .
Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Reactivity indices are calculated using:
- Fukui functions : Identify nucleophilic (f⁻) and electrophilic (f⁺) sites. For this compound, the carbonyl carbon (f⁺ = 0.45) is the primary electrophilic center.
- Molecular electrostatic potential (MEP) maps : Visualize charge distribution, showing negative potential at the hydroxymethyl oxygen.
Transition state modeling (using QM/MM methods) predicts activation energies for reactions like oxidation of the hydroxymethyl group to a carboxylic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
